Enhanced Acidity vs Non-Fluorinated Analog
The 5-fluoro substituent significantly enhances the acidity of the benzoic acid moiety. The target compound exhibits a predicted pKa of 1.23 ± 0.25 , whereas the direct non-fluorinated analog, 4-methylsulfonyl-2-nitrobenzoic acid (CAS 110964-79-9), has a predicted pKa of 1.51 ± 0.25 . The lower pKa of the target compound indicates stronger acid character, which can influence protonation states in biological media and reactivity in nucleophilic acyl substitution reactions.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 1.23 ± 0.25 (Predicted) |
| Comparator Or Baseline | 4-Methylsulfonyl-2-nitrobenzoic acid (CAS 110964-79-9): 1.51 ± 0.25 (Predicted) |
| Quantified Difference | ΔpKa ≈ 0.28 (more acidic by a factor of ~1.9 in Ka) |
| Conditions | Predicted values based on computational modeling |
Why This Matters
A lower pKa can improve aqueous solubility and alter the compound's ionization state at physiological pH, potentially affecting binding to biological targets or extraction efficiency during synthesis.
